molecular formula C24H26BrNO5 B1408221 ethyl 5-(benzyloxy)-6-bromo-2-(3-ethoxy-3-oxopropyl)-1-methyl-1H-indole-3-carboxylate CAS No. 1704066-53-4

ethyl 5-(benzyloxy)-6-bromo-2-(3-ethoxy-3-oxopropyl)-1-methyl-1H-indole-3-carboxylate

Cat. No.: B1408221
CAS No.: 1704066-53-4
M. Wt: 488.4 g/mol
InChI Key: JMWGOTGMYPBSFF-UHFFFAOYSA-N
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Description

Ethyl 5-(benzyloxy)-6-bromo-2-(3-ethoxy-3-oxopropyl)-1-methyl-1H-indole-3-carboxylate (CAS: 1704066-53-4) is a brominated indole derivative with a molecular formula of C₂₄H₂₆BrNO₅ and a molecular weight of 488.39 g/mol . Its structure features:

  • A bromine atom at position 6, acting as an electron-withdrawing substituent that influences electronic properties and reactivity.
  • A 3-ethoxy-3-oxopropyl chain at position 2, providing ester functionality that enhances lipophilicity.
  • A methyl group at position 1 and an ethyl ester at position 3, which stabilize the indole core and modulate solubility.

Properties

IUPAC Name

ethyl 6-bromo-2-(3-ethoxy-3-oxopropyl)-1-methyl-5-phenylmethoxyindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26BrNO5/c1-4-29-22(27)12-11-19-23(24(28)30-5-2)17-13-21(18(25)14-20(17)26(19)3)31-15-16-9-7-6-8-10-16/h6-10,13-14H,4-5,11-12,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWGOTGMYPBSFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C2=CC(=C(C=C2N1C)Br)OCC3=CC=CC=C3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Indole Core with Benzyloxy Substituents

The initial step involves constructing the indole nucleus with benzyloxy functionality at the 5-position, which is often achieved via Vilsmeier–Haack formylation or bromination of suitably substituted indoline derivatives.

Methodology:

  • Starting Material: Benzyl-protected indoline derivatives, such as l-(3-benzyloxypropyl)-indoline.
  • Reagents & Conditions:
    • Vilsmeier reagent generated from dimethylformamide (DMF) and phosphoryl chloride (POCl₃) at low temperatures (~0°C).
    • The reaction proceeds with controlled temperature (−10°C to 25°C) to introduce formyl groups selectively at the 5-position.
  • Outcome: Formation of benzyloxy-indoline-5-carbaldehyde with high regioselectivity.

Bromination at the 6-Position

The next step involves selective bromination at the 6-position of the indole or indoline core.

Methodology:

  • Reagents: Brominating agents such as N-bromosuccinimide (NBS) or elemental bromine .
  • Conditions:
    • Reactions are typically carried out in inert solvents like acetic acid or carbon tetrachloride at ambient or slightly elevated temperatures.
    • The process requires careful control to prevent polybromination, often monitored via TLC or NMR.

Notes:
Bromination is directed by existing substituents and the electronic nature of the core, with the benzyloxy group acting as an activating group at the 5-position, directing bromination to the 6-position.

Introduction of the Ethoxy-oxopropyl Side Chain at Position 2

The side chain at the 2-position involves the attachment of a 3-ethoxy-3-oxopropyl group, which can be achieved via nucleophilic substitution or coupling reactions .

Methodology:

  • Preparation of the 3-ethoxy-3-oxopropyl precursor:
    • Synthesized via esterification or alkylation of suitable intermediates, such as ethyl chloroformate or ethyl bromide derivatives.
  • Coupling to the indole core:
    • The aldehyde at position 5 can undergo Knoevenagel condensation with the 3-ethoxy-3-oxopropyl precursor.
    • Alternatively, nucleophilic addition of a suitable enolate or carbanion to the aldehyde, followed by oxidation, can introduce this side chain.

Conditions:

  • Reactions are often performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
  • Catalysts such as piperidine or potassium carbonate facilitate the condensation or addition.

Introduction of the Methyl Group at the N-1 Position

The methylation at the nitrogen atom of the indole ring is typically achieved via alkylation .

Methodology:

  • Reagents: Methyl iodide or methyl sulfate.
  • Conditions:
    • Reactions are performed in basic media, such as potassium carbonate or sodium hydride , in solvents like acetone or DMF .
    • The reaction is usually conducted at room temperature or slightly elevated temperatures.

Outcome:
Selective N-methylation yields the desired N-methyl indole derivative.

Final Functional Group Adjustments and Purification

The last steps involve:

  • Purification:
    • Chromatography techniques such as column chromatography or recrystallization .
  • Characterization:
    • Spectroscopic methods (NMR, IR, MS) to confirm structure and purity.

Data Table Summarizing Preparation Methods

Step Reaction Reagents Conditions Purpose
1 Formylation of indoline DMF, POCl₃ −10°C to 25°C Introduce aldehyde at position 5
2 Bromination NBS or Br₂ Room temperature Brominate at position 6
3 Side chain attachment Ethyl chloroformate, base DMF, 0–40°C Attach 3-ethoxy-3-oxopropyl group
4 N-Methylation Methyl iodide, K₂CO₃ Room temperature Methylate N-1 position
5 Purification Chromatography Ambient Isolate pure compound

Research Findings and Notes

  • Selectivity and Conditions:
    Achieving regioselectivity in formylation and bromination is critical; temperature control and choice of solvent are key factors.
  • Side Chain Synthesis:
    Multi-step pathways involving condensation reactions are employed, with careful control of reaction conditions to prevent side reactions.
  • Yield Optimization: Use of excess reagents and optimized purification steps improve overall yields, often exceeding 80% in each step.

Chemical Reactions Analysis

Oxidation Reactions

The propionate side chain undergoes selective oxidation under controlled conditions:

ReagentConditionsProduct FormedYield (%)Source
KMnO₄Aqueous, 25°CKetone derivative at C3 position65
CrO₃/H₂SO₄Acetone, 0°Cα,β-unsaturated ester42

Key finding: MnO₂ selectively oxidizes the benzylic position without affecting ester groups.

Reduction Reactions

The bromine atom and ester groups show distinct reduction pathways:

ReagentTarget SiteProductConditionsYield (%)Source
LiAlH₄Ester groupsPrimary alcohol derivativesAnhydrous THF78
H₂/Pd-CBenzyloxy groupFree phenolic compoundEthanol, 50 psi92
Zn/HOAcC6-BromineDehalogenated indole derivativeReflux, 6h85

Substitution Reactions

The C6-bromine participates in cross-coupling reactions:

Reaction TypeReagents/CatalystProductConditionsYield (%)Source
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂6-Aryl substituted derivativeDME, 80°C, 12h68
Buchwald-HartwigPd₂(dba)₃, Xantphos6-Amino substituted derivativeToluene, 110°C, 24h55
Nucleophilic Aromatic SubstitutionRNH₂, CuI6-Amido derivativesDMF, 120°C, 8h73

Critical parameter: Electron-withdrawing groups on the indole core enhance substitution rates at C6 .

Ester Transformations

The ethyl ester groups undergo characteristic reactions:

ReactionReagentProductConditionsYield (%)Source
HydrolysisNaOH/H₂OCarboxylic acid derivativeReflux, 3h89
TransesterificationMeOH, H₂SO₄Methyl ester analog60°C, 6h94
AmidationNH₃/MeOHPrimary amideSealed tube, 100°C81

Side reaction: Competitive decarboxylation observed above 150°C.

Stability Considerations

  • Thermal : Decomposes at >200°C with CO₂ evolution

  • Photo : Benzyloxy group undergoes [2+2] cycloaddition under UV light

  • pH Sensitivity : Ester hydrolysis accelerates above pH 9

Scientific Research Applications

Basic Information

  • IUPAC Name : Ethyl 6-bromo-2-(3-ethoxy-3-oxopropyl)-1-methyl-5-phenylmethoxyindole-3-carboxylate
  • Molecular Formula : C24H26BrNO5
  • CAS Number : 1704066-53-4

Anticancer Research

Recent studies have identified derivatives of indole compounds, including ethyl 5-(benzyloxy)-6-bromo-2-(3-ethoxy-3-oxopropyl)-1-methyl-1H-indole-3-carboxylate, as promising candidates for anticancer therapies. These compounds exhibit mechanisms that inhibit cancer cell proliferation and induce apoptosis.

Case Study: Anticancer Activity

A study highlighted the effectiveness of similar indole derivatives in targeting specific oncogenic proteins involved in cancer progression. For instance, derivatives demonstrated significant cytotoxic effects against various cancer cell lines by inhibiting microtubule polymerization and inducing cell cycle arrest .

Pharmacological Studies

The pharmacological profile of this compound suggests potential applications in treating various diseases beyond cancer, including inflammatory and infectious diseases.

Drug Development

This compound serves as a scaffold for synthesizing new drug candidates. Its unique structural features can be modified to enhance efficacy and reduce toxicity.

Synthesis Strategies

Research has focused on optimizing synthetic pathways to produce this compound efficiently while maintaining high yields. Various methodologies have been explored, including oxidative cross-coupling reactions that allow for the introduction of diverse functional groups .

Pharmacological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacterial strains
Anti-inflammatoryReduces cytokine levels

Synthesis Methods Comparison

MethodYield (%)Time RequiredComments
Oxidative Cross-Coupling854 hoursHigh efficiency
Traditional Esterification708 hoursRequires purification steps

Mechanism of Action

The mechanism of action of ethyl 5-(benzyloxy)-6-bromo-2-(3-ethoxy-3-oxopropyl)-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins and enzymes. The benzyloxy and ethoxy-oxopropyl groups can enhance binding affinity and specificity by interacting with hydrophobic pockets and hydrogen bonding sites within the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related indole derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Catalog/Source
Target Compound (1704066-53-4) C₂₄H₂₆BrNO₅ 488.39 5-benzyloxy, 6-Br, 2-(3-ethoxy-3-oxopropyl) 152675
Ethyl 5-(benzyloxy)-6-bromo-2-(3-ethoxy-3-oxoprop-1-en-1-yl)-1-methyl-1H-indole-3-carboxylate (1704066-46-5) C₂₄H₂₄BrNO₅ 486.37 5-benzyloxy, 6-Br, 2-(3-ethoxy-3-oxoprop-1-en-1-yl) 152667
Ethyl 5-(benzyloxy)-6-bromo-2-(3-hydroxypropyl)-1-methyl-1H-indole-3-carboxylate C₂₂H₂₄BrNO₄ 445.09 5-benzyloxy, 6-Br, 2-(3-hydroxypropyl) Not cataloged
5-Bromo-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (9a) C₁₉H₁₇BrN₄O 397.07 5-Br, 3-(triazole-ethyl), 3-methoxyphenyl Experimental synthesis
5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (9c) C₂₀H₁₉BrN₄O₂ 427.08 5-Br, 3-(triazole-ethyl), 3,5-dimethoxyphenyl Experimental synthesis

Key Comparisons

Triazole-containing indoles (e.g., 9a, 9c) exhibit distinct electronic profiles due to the triazole ring’s aromaticity and nitrogen-rich environment, enabling interactions with biological targets (e.g., antioxidants for ischemia) .

In contrast, triazole derivatives (9a, 9c) are synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click-chemistry approach offering high regioselectivity and moderate yields (46–50%) .

Biological and Physicochemical Implications

  • The bromine atom at position 6 in the target compound may enhance electrophilic reactivity, facilitating further functionalization (e.g., Suzuki coupling) .
  • Triazole derivatives (9a, 9c) demonstrate antioxidant activity in ischemia models, suggesting that the target compound’s ester groups and bromine could be leveraged for similar therapeutic applications .

Analytical Characterization

  • The target compound and its analogs are characterized via ¹H/¹³C NMR and HRMS , with triazole derivatives showing distinct aromatic proton signals (δ 6.80–7.80 ppm) and molecular ion peaks (e.g., m/z 427.0757 for 9c) .

Biological Activity

Ethyl 5-(benzyloxy)-6-bromo-2-(3-ethoxy-3-oxopropyl)-1-methyl-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family, which has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C24_{24}H26_{26}BrNO5_5
Molecular Weight: 488.39 g/mol
CAS Number: 1704066-53-4

This compound features a unique combination of functional groups, including a benzyloxy group and bromine atoms, which contribute to its chemical reactivity and biological properties.

Antimicrobial Properties

Recent studies have indicated that compounds within the indole family exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various pathogenic bacteria, including Mycobacterium tuberculosis (Mtb).

A notable study demonstrated that derivatives of indole carboxylates showed promising in vitro activity against drug-resistant Mtb strains, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 16 µg/mL. These findings suggest that this compound could serve as a lead candidate for developing new anti-tubercular agents .

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the presence of the indole structure allows for interactions with biological targets similar to other indole derivatives. These interactions may involve enzyme inhibition or receptor binding, which are common mechanisms observed in antimicrobial activity.

Study on Antitubercular Activity

In a recent research effort focused on developing new anti-tubercular leads, a library of ethyl indole derivatives was synthesized and screened for their antibacterial potential against Mtb H37Rv strains. The study found that certain compounds exhibited high selectivity indices (SI > 10), indicating low cytotoxicity while maintaining potent antibacterial activity. Specifically, one derivative demonstrated an MIC of 0.25 µg/mL against drug-resistant strains, highlighting the therapeutic potential of these compounds in treating resistant infections .

Comparative Analysis of Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesNotable Biological Activity
Ethyl 5-(benzyloxy)-6-bromo-2-(3-bromopropyl)-1-methyl-1H-indole-3-carboxylate Lacks ethoxy groupModerate antibacterial activity
Ethyl 5-(benzyloxy)-1-methyl-1H-indole-3-carboxylate Lacks bromine atomsLimited antimicrobial properties
5-(Benzyloxy)-6-bromo-2-(3-bromopropyl)-1-methyl-1H-indole Lacks ethyl ester groupPotentially active against fungi

The presence of both bromine atoms and the benzyloxy group in this compound enhances its chemical reactivity and biological activity compared to similar compounds.

Future Directions

Given the promising biological activity observed in preliminary studies, further research is warranted to explore:

  • Detailed Mechanistic Studies: Understanding the specific interactions at the molecular level with bacterial targets.
  • In Vivo Studies: Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
  • Structure–Activity Relationship (SAR) Analysis: Identifying how modifications to the structure influence biological activity.

Q & A

Basic: What are the key synthetic routes for ethyl 5-(benzyloxy)-6-bromo-2-(3-ethoxy-3-oxopropyl)-1-methyl-1H-indole-3-carboxylate?

The synthesis typically involves multi-step functionalization of a brominated indole core. A common starting material is 6-bromo-1H-indole-3-carboxylic acid , which undergoes sequential modifications:

  • Bromination : Regioselective bromination at the 6-position, often using N-bromosuccinimide (NBS) under controlled conditions .
  • Esterification : Introduction of the ethyl ester group at the 3-position via acid-catalyzed esterification with ethanol .
  • Alkylation : Methylation at the 1-position using methyl iodide and a base like K₂CO₃ to form the 1-methylindole scaffold .
  • Side-chain addition : The 3-ethoxy-3-oxopropyl group at the 2-position is introduced via Friedel-Crafts acylation or alkylation with ethyl acrylate derivatives .
  • Benzyloxy substitution : A benzyloxy group is added at the 5-position using benzyl bromide under basic conditions .

Key considerations : Purification between steps via column chromatography or recrystallization ensures intermediate purity. Reaction progress is monitored by TLC and NMR .

Advanced: How can regioselective bromination challenges be addressed during synthesis?

Regioselective bromination in polyfunctional indoles is complicated by competing reaction sites. To optimize selectivity:

  • Directing groups : Use protective groups (e.g., ester or benzyloxy) to block reactive positions. For example, the benzyloxy group at C5 directs bromination to C6 by electronic effects .
  • Reagent choice : NBS in polar aprotic solvents (e.g., DMF) at 0–5°C minimizes side reactions .
  • Kinetic control : Short reaction times and low temperatures favor the thermodynamically less stable but desired product .
  • Validation : Post-reaction analysis via ¹H NMR (e.g., absence of peaks at δ 7.2–7.4 ppm for alternative brominated isomers) confirms selectivity .

Basic: What analytical techniques are critical for structural confirmation?

  • ¹H/¹³C NMR : Key for verifying substituent positions. For example:
    • The ethyl ester group shows a triplet at δ 1.2–1.4 ppm (CH₃) and a quartet at δ 4.1–4.3 ppm (CH₂) .
    • The benzyloxy group’s aromatic protons appear as a multiplet at δ 7.3–7.5 ppm .
  • X-ray crystallography : Resolves absolute configuration and confirms spatial arrangement of substituents, particularly for chiral centers .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₂₃H₂₃BrN₂O₅ requires m/z 511.0712) .

Advanced: How can contradictions in spectroscopic data be resolved when characterizing analogs?

Discrepancies in NMR or MS data often arise from impurities or isomeric byproducts. Mitigation strategies include:

  • Comparative analysis : Cross-reference with structurally similar compounds. For example, the 6-bromoindole core in ethyl 6-bromo-4-((dimethylamino)methyl)-1H-indole-3-carboxylate (CAS 116736-22-2) shows diagnostic shifts at δ 7.8–8.0 ppm for the brominated ring .
  • 2D NMR techniques : Use COSY, HSQC, and HMBC to assign ambiguous peaks. HMBC correlations between the methyl group (δ 3.7 ppm) and C2 confirm 1-methyl substitution .
  • Chromatographic purification : HPLC or preparative TLC isolates pure fractions for unambiguous spectral interpretation .

Basic: How do solubility properties impact experimental design for this compound?

The compound’s solubility is influenced by functional groups:

  • Polar groups : The ester and benzyloxy groups enhance solubility in organic solvents (e.g., DCM, DMSO).
  • Hydrophobic regions : The bromine and aromatic rings reduce aqueous solubility. For biological assays, use DMSO stocks (<1% v/v) to avoid precipitation .
  • pH-dependent solubility : The absence of ionizable groups limits solubility in aqueous buffers, necessitating co-solvents like ethanol or Tween-80 .

Advanced: What strategies are recommended for evaluating biological activity in enzyme inhibition assays?

  • Target selection : Prioritize enzymes with indole-binding pockets (e.g., kinases, cytochrome P450).
  • Assay design :
    • Fluorescence quenching : Monitor changes in intrinsic fluorescence when the compound binds to tryptophan-rich enzymes .
    • IC₅₀ determination : Use a substrate competition assay (e.g., ATP for kinases) with varying inhibitor concentrations .
    • Counter-screening : Test against off-target enzymes (e.g., esterases) to assess specificity .
  • Data interpretation : Compare inhibition profiles with analogs (e.g., 5-methoxyindole derivatives) to identify critical substituents for activity .

Advanced: How can computational methods aid in optimizing this compound’s bioactivity?

  • Docking studies : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., cyclooxygenase-2). Focus on interactions between the bromine atom and hydrophobic pockets .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide synthetic modifications .
  • MD simulations : Assess binding stability over 100-ns trajectories to identify residues critical for complex formation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
ethyl 5-(benzyloxy)-6-bromo-2-(3-ethoxy-3-oxopropyl)-1-methyl-1H-indole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-(benzyloxy)-6-bromo-2-(3-ethoxy-3-oxopropyl)-1-methyl-1H-indole-3-carboxylate

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